2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Description
2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidine ring system. The molecule contains two amino groups at positions 2 and 3 and a ketone group at position 2. Its molecular formula is C₇H₁₀N₄O, with a molecular weight of 166.19 g/mol. The cyclopenta-fused pyrimidine core imparts unique steric and electronic properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,3-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7-10-5-3-1-2-4(5)6(12)11(7)9/h1-3,9H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDUNJMGKWWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N(C2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminomaleonitrile with suitable aldehydes or ketones, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2,3-diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is its cytotoxic properties against various cancer cell lines. Research has shown that derivatives of this compound exhibit significant antiproliferative activity against human breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cells. For example:
| Compound No. | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | IC50 (µM) PC-3 |
|---|---|---|---|
| 10e | 14.5 ± 0.30 | 57.01 ± 0.61 | 25.23 ± 0.40 |
| Doxorubicin | 40.0 ± 3.9 | 20.5 ± 2.1 | 6.8 ± 1.2 |
These results indicate that certain derivatives possess comparable or superior cytotoxicity to established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions of the cyclopenta[d]pyrimidin core can significantly influence the biological activity of the compounds. For instance, the presence of lipophilic functional groups at the 2-position enhances cytotoxicity against cancer cell lines .
Antimicrobial Properties
In addition to anticancer activity, some derivatives have shown promising antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Material Science
The unique structural features of this compound make it a candidate for applications in material science as well. Its potential use in developing new polymers or as a precursor for organic semiconductors has been suggested due to its electronic properties and stability under various conditions .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Anticancer Drug Development : A study investigated a series of cyclopenta[d]pyrimidine derivatives for their anticancer activity and found that compounds with specific substitutions exhibited enhanced potency against MCF-7 cells while maintaining lower toxicity to normal cells .
- Antimicrobial Testing : In another study focusing on antimicrobial applications, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Structural Differences :
- Substituent Positions: The amino groups are at positions 2 and 6, unlike the 2,3 positions in the target compound.
- Core Structure: Lacks the fused cyclopentane ring, resulting in a monocyclic pyrimidinone system.
Physicochemical Properties :
- Molecular Formula: C₄H₆N₄O
- Molecular Weight: 126.12 g/mol
- Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ groups) and 3 acceptors (two N atoms in pyrimidine and one ketone O) .
Research Findings :
Key Distinctions :
- The absence of a fused cyclopentane ring reduces steric hindrance, enhancing solubility in polar solvents compared to the bicyclic target compound.
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 5661-01-8)
Structural Differences :
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N, ketone O) |
| XLogP | 0.9 |
| Topological Polar Surface Area | 54.4 Ų |
Key Distinctions :
- The absence of amino groups reduces hydrogen-bonding capacity, lowering reactivity in biological systems compared to the target compound.
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Structural Differences :
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N, ketone O) |
| XLogP | 1.2 |
Key Distinctions :
- The pyridine substituent enhances π-π stacking interactions, favoring applications in coordination chemistry .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39)
Structural Differences :
- Core Structure: Features a pyrido-fused pyrimidinone system instead of cyclopenta-fused.
Example Compound :
- 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula: C₂₂H₂₇N₅O₃
- Molecular Weight: 409.49 g/mol
Key Distinctions :
- The pyrido system offers greater planarity, enhancing binding affinity to enzyme active sites compared to the bicyclic cyclopenta system.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | XLogP | Applications |
|---|---|---|---|---|---|---|
| 2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one | C₇H₁₀N₄O | 166.19 | 2 | 4 | 0.5 | Medicinal chemistry |
| 2,6-Diaminopyrimidin-4(3H)-one | C₄H₆N₄O | 126.12 | 2 | 3 | -1.2 | Kinase inhibition |
| 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one | C₇H₈N₂O | 136.15 | 1 | 3 | 0.9 | Heterocycle synthesis |
| 2-(Pyridin-2-yl)-cyclopenta[d]pyrimidin-4-one | C₁₂H₁₂N₂O | 200.24 | 1 | 3 | 1.2 | Coordination chemistry |
| Pyrido[1,2-a]pyrimidin-4-one derivative | C₂₂H₂₇N₅O₃ | 409.49 | 1 | 6 | 2.8 | Kinase inhibition, Drug design |
Biological Activity
2,3-Diamino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS No. 95095-59-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique cyclopentane ring fused with a pyrimidine moiety, contributing to its diverse biological properties. Its molecular formula is , with a molecular weight of approximately 166.18 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of cyclopenta[d]pyrimidin-4-one. For example, derivatives synthesized from this compound were evaluated for their cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results indicated significant antiproliferative effects.
Table 1: Cytotoxicity of Cyclopenta[d]pyrimidin Derivatives
| Compound No. | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | MCF-7 | 19.4 ± 0.22 |
| 10e | MCF-7 | 14.5 ± 0.30 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
The compound 10e demonstrated the most potent activity across the tested cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of the cyclopenta[d]pyrimidin framework have shown promising antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited significant inhibitory effects against selected microorganisms, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized several derivatives of cyclopenta[d]pyrimidin-4-one and evaluated their pharmacological activities. The results indicated that modifications at specific positions on the pyrimidine ring could enhance biological activity, particularly in anticancer applications .
- Molecular Docking Studies : Molecular docking simulations revealed that some derivatives bind effectively to target proteins involved in cancer proliferation pathways. This computational approach aids in predicting the binding affinities and helps in designing more potent analogs .
- Pharmacokinetic Properties : The pharmacokinetic profiles of selected compounds were assessed, indicating favorable absorption characteristics and moderate bioavailability scores. However, some compounds showed limitations regarding blood-brain barrier permeability .
Q & A
Q. What are the recommended synthetic routes for 2,3-Diamino-cyclopenta[d]pyrimidin-4-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, such as cyclocondensation of functionalized pyrimidine precursors with cyclopentane derivatives. A general approach includes:
- Step 1 : Reacting 2-aminopyridine derivatives with aldehydes under aqueous conditions (e.g., potassium phosphate buffer at 100°C for 7 hours) to form intermediate dihydropyrido-pyrimidinones .
- Step 2 : Introducing amino groups via nucleophilic substitution or reductive amination.
- Optimization : Adjusting solvent polarity (e.g., water vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., KPO) to enhance regioselectivity and yield .
Q. How should researchers characterize the structural conformation of this compound using spectroscopic methods?
- NMR : Use H and C NMR to confirm the cyclopenta[d]pyrimidine core and amino substituents. Coupling constants (e.g., J = 5–8 Hz) distinguish between axial and equatorial hydrogens in the cyclopentane ring .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and hydrogen-bonding patterns (e.g., N–H···O interactions in the pyrimidinone moiety) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, noting IC values .
- Receptor Binding : Radioligand displacement assays (e.g., H receptor antagonism) to assess binding affinity .
- Antibacterial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Substituent Variation : Synthesize analogs with modified amino groups (e.g., alkylation, acylation) or cyclopentane ring substitutions (e.g., halogens, methyl groups) .
- Activity Profiling : Compare IC values across analogs in enzyme inhibition (e.g., kinase assays) or receptor binding assays. For example, bulky substituents may enhance H receptor antagonism .
- Data Analysis : Use multivariate regression models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
- Molecular Docking : Utilize the compound’s SMILES string (e.g.,
O=C1C2=C(CCC2)N=C(C2C=CC=CN=2)N1) in AutoDock Vina to model interactions with H receptors or kinases. - MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
Q. How to address discrepancies in biological activity data across different substituent analogs?
- Controlled Replicates : Ensure consistent assay conditions (e.g., cell passage number, incubation time) to minimize variability .
- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and distinguish true activity from assay artifacts .
- Meta-Analysis : Compare data across published analogs (e.g., thieno-pyrimidines vs. pyrido-pyrimidines) to identify scaffold-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
